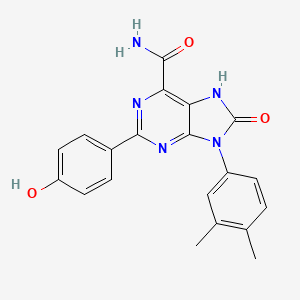

9-(3,4-dimethylphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(3,4-dimethylphenyl)-2-(4-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-10-3-6-13(9-11(10)2)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)12-4-7-14(26)8-5-12/h3-9,26H,1-2H3,(H2,21,27)(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCWQBFHVYNTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(3,4-dimethylphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , also referred to as a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize existing research findings regarding its biological activity, including anticancer properties, antioxidant effects, and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 348.39 g/mol

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines.

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency compared to established chemotherapeutics like doxorubicin.

The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to increased apoptosis in cancer cells.

- Antioxidant Activity : It has been noted for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress in cancer cells .

- Targeting Specific Pathways : Research suggests that it may interact with key signaling pathways involved in tumor growth and metastasis.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on A-549 Cells :

- In vitro testing demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.

- Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

- MCF7 Breast Cancer Model :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ primarily in substituent groups at positions 2 and 9 of the purine scaffold. Key comparisons include:

Preparation Methods

Pyrimidine Intermediate Preparation

The purine skeleton is assembled from a 4,5-diaminopyrimidine precursor. A representative procedure involves:

- Condensation of guanidine hydrochloride with ethyl cyanoacetate in ethanol under reflux to form 4,5,6-triaminopyrimidine.

- Cyclization with triethyl orthoformate in acetic acid to yield the 8-oxo-purine scaffold.

Key optimization : Use of anhydrous conditions and catalytic p-toluenesulfonic acid (pTSA) enhances cyclization efficiency, achieving yields >75%.

Carboxamide Formation

The C6 carboxamide is introduced via hydrolysis of a nitrile intermediate:

- Nitrile synthesis : Treatment of 6-cyanopurine with CuCN in DMF at 120°C.

- Hydrolysis : Reaction with H₂O₂ in acetic acid yields the carboxamide (85–90% yield).

Deprotection and Final Purification

Hydroxyl Group Deprotection

The methoxy-protected 4-hydroxyphenyl group is deprotected using BBr₃:

Purification

Final purification employs:

- Column chromatography : Silica gel with gradient elution (CH₂Cl₂/MeOH).

- Recrystallization : Ethanol/water mixture to afford white crystalline solid (mp 218–220°C).

Analytical Characterization

Comparative Analysis of Synthetic Routes

| Route | Yield | Advantages | Limitations |

|---|---|---|---|

| Sequential coupling | 52% | High regioselectivity | Multiple protection steps required |

| One-pot cyclization | 48% | Reduced step count | Lower carboxamide yield (70%) |

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 9-(3,4-dimethylphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

Employ statistical experimental design (e.g., factorial design) to systematically evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while identifying critical parameters affecting yield and purity . Reaction conditions from analogous purine derivatives suggest using Lewis acids (e.g., BF₃·Et₂O) for regioselective functionalization and controlled pH to stabilize the hydroxyphenyl group . Monitor intermediates via HPLC or TLC to ensure stepwise progression .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

Perform solubility profiling in solvents ranging from polar (e.g., DMSO, aqueous buffers) to nonpolar (e.g., toluene) to identify optimal media for biological assays. Stability studies should include:

- pH-dependent degradation assays (e.g., incubate at pH 3–10 and analyze via LC-MS for decomposition products) .

- Thermal stability tests using differential scanning calorimetry (DSC) to identify decomposition thresholds . Reference analogous compounds: the ethoxyphenyl and fluorophenyl derivatives exhibit moderate aqueous solubility at neutral pH but degrade under strongly acidic/basic conditions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Combine multinuclear NMR (¹H, ¹³C, DEPT-135) to assign aromatic and carboxamide protons, high-resolution mass spectrometry (HRMS) for molecular formula validation, and FT-IR to confirm carbonyl (C=O) and hydroxyl (-OH) groups. For crystallinity assessment, use X-ray diffraction (if crystals are obtainable) or powder XRD . Cross-reference spectral data with structurally similar purine derivatives .

Advanced Research Questions

Q. How can computational modeling guide the prediction of this compound’s interaction with biological targets?

Use density functional theory (DFT) to map electrostatic potential surfaces, identifying regions prone to hydrogen bonding (e.g., the 4-hydroxyphenyl group). Perform molecular docking against enzymes like kinases or purinergic receptors (e.g., P2X7) to predict binding modes. Validate with molecular dynamics simulations to assess stability over time . For example, similar compounds show inhibitory activity via π-π stacking with hydrophobic enzyme pockets .

Q. What methodologies resolve contradictions in bioactivity data across different assay systems?

Address variability by:

- Standardizing assay conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests).

- Cross-validating results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Analyzing metabolic stability in microsomal models to rule out false negatives from rapid degradation . For conflicting cytotoxicity data, compare apoptosis markers (e.g., caspase-3 activation) across cell lines .

Q. How can researchers design experiments to elucidate the mechanism of action in enzyme inhibition?

Conduct kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Use site-directed mutagenesis on suspected binding residues (e.g., catalytic lysine in kinases) to validate interactions. For redox-active enzymes, pair spectrophotometric assays (e.g., NADH depletion) with EPR spectroscopy to detect radical intermediates . Reference spirocyclic purine derivatives, which exhibit mechanism-dependent inhibition via covalent adduct formation .

Q. What advanced techniques optimize regioselectivity in derivative synthesis for SAR studies?

Apply directed ortho-metalation (DoM) to functionalize the 3,4-dimethylphenyl group selectively. Use flow chemistry to control exothermic reactions (e.g., nitration) and minimize byproducts . For late-stage diversification, employ photoredox catalysis to introduce heteroaryl groups at the purine C2 position . Monitor regioselectivity via NOE NMR to confirm substitution patterns .

Methodological Resources

- Experimental Design : Leverage ICReDD’s computational-informational framework for reaction optimization .

- Data Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to isolate confounding variables in bioactivity datasets .

- Synthesis Protocols : Adapt large-scale techniques (e.g., continuous flow reactors) from industrial purine synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.